Nardosinonediol

説明

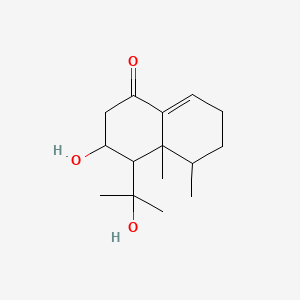

The compound 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one (hereafter referred to as the "target compound") is a polycyclic ketone featuring a hexahydronaphthalenone core with hydroxyl and dimethyl substituents. Its IUPAC name reflects the positions of key functional groups:

- A hydroxyl group at position 3.

- A 2-hydroxypropan-2-yl group at position 4.

- Methyl groups at positions 4a and 5.

特性

IUPAC Name |

3-hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-9-6-5-7-10-11(16)8-12(17)13(14(2,3)18)15(9,10)4/h7,9,12-13,17-18H,5-6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDGFZLAYDIKSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(C(C(CC2=O)O)C(C)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

3-ヒドロキシ-4-(2-ヒドロキシプロパン-2-イル)-4a,5-ジメチル-2,3,4,5,6,7-ヘキサヒドロナフタレン-1-オンの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つは、置換されたシクロヘキサノンなどの適切な前駆体の環化であり、続いてヒドロキシル基とイソプロピル部分を導入するための官能基修飾が行われます。

環化: 最初のステップは、通常、酸性または塩基性条件下での置換されたシクロヘキサノンの環化を含み、ヘキサヒドロナフタレンコアが形成されます。

ヒドロキシル化: ヒドロキシル基の導入は、四酸化オスミウム (OsO4) や過マンガン酸カリウム (KMnO4) などの試薬を用いたヒドロキシル化反応によって達成することができます。

イソプロピル化: イソプロピル基は、塩化イソプロピルと塩化アルミニウム (AlCl3) などのルイス酸触媒を用いたフリーデル・クラフツアルキル化によって導入することができます。

工業生産方法

この化合物の工業生産は、大規模生産向けに最適化された同様の合成経路を含む場合があります。これには、環化およびヒドロキシル化ステップのための連続フローリアクターの使用、および収率を向上させ、コストを削減するためのより効率的な触媒と試薬の使用が含まれます。

化学反応の分析

4. 科学研究への応用

化学

化学において、この化合物は、より複雑な分子の合成における中間体として使用されます。その独自の構造は、新しい材料や触媒の開発のための貴重な構成要素となっています。

生物学

生物学的研究では、この化合物の誘導体は、抗菌活性や抗炎症活性など、潜在的な生物活性について研究されています。

医学

医薬品化学では、この化合物とその誘導体は、治療薬としての可能性について調査されています。生物学的標的に結合する能力は、創薬の候補となっています。

工業

工業部門では、この化合物は、特殊化学薬品や先端材料の生産に使用されています。その安定性と反応性は、コーティングやポリマーなど、様々な用途に適しています。

科学的研究の応用

Medicinal Chemistry

1. Pharmacological Potential

Research indicates that compounds similar to 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one exhibit significant pharmacological activities. For instance:

- Dopamine Receptor Modulation : Studies have shown that structurally related compounds can act as positive allosteric modulators of dopamine receptors. This suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease .

- Antioxidant Activity : The compound's structure may confer antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress in various diseases .

2. Synthesis and Derivatives

The synthesis of this compound has been explored in various studies. For example:

- A synthetic route involving the modification of naphthalene derivatives has been documented. This method allows for the production of analogs with enhanced biological activity or selectivity towards specific targets .

Materials Science

1. Polymer Chemistry

The unique structural features of 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one can be utilized in the development of new polymers:

- Thermoplastic Elastomers : The compound can be incorporated into polymer matrices to improve flexibility and thermal stability. This application is particularly relevant in the automotive and aerospace industries where material performance under varying temperatures is critical .

Environmental Applications

1. Bioremediation

Research into the environmental impact of organic compounds has identified potential uses for 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one in bioremediation efforts:

- Contaminant Degradation : The compound may serve as a model for developing bioremediation agents capable of degrading persistent organic pollutants (POPs) in contaminated environments .

Case Studies

作用機序

6. 類似化合物の比較

類似化合物

- 4-ヒドロキシ-4a,5-ジメチル-2,3,4,5,6,7-ヘキサヒドロナフタレン-1-オン

- 3-ヒドロキシ-4-(1-ヒドロキシエチル)-4a,5-ジメチル-2,3,4,5,6,7-ヘキサヒドロナフタレン-1-オン

独自性

3-ヒドロキシ-4-(2-ヒドロキシプロパン-2-イル)-4a,5-ジメチル-2,3,4,5,6,7-ヘキサヒドロナフタレン-1-オンは、4位にイソプロピル基が存在することによってユニークであり、これは異なる立体および電子特性を付与します。この構造的特徴は、その反応性と生物学的標的との潜在的な相互作用を強化し、様々な用途に役立つ化合物となっています。

類似化合物との比較

Data Tables

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Research Findings and Discussion

Structural Implications

Analytical Techniques

- Crystallography : SHELX software () is widely used for small-molecule refinement, suggesting applicability for resolving the target compound’s structure if crystallized .

- Spectroscopy: Brasilianoid E’s NMR and IR data () provide a template for characterizing hydroxyl and carbonyl groups in the target compound .

生物活性

3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including its pharmacological properties and mechanisms of action.

- IUPAC Name : 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one

- Molecular Formula : C15H28O2

- Molecular Weight : 240.3816 g/mol

- CAS Number : 4666-84-6

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, studies have shown that naphthalene derivatives can scavenge free radicals and reduce oxidative stress in cellular models. The hydroxyl groups in the structure of 3-hydroxy derivatives are crucial for this activity.

Anti-inflammatory Effects

Compounds related to 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl have been evaluated for their anti-inflammatory properties. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. A study investigating various naphthalene derivatives found that they exhibited inhibitory effects against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Cytokine inhibition | |

| Antimicrobial | Cell membrane disruption |

Case Studies

- Antioxidant Efficacy : In a controlled study involving human fibroblast cells exposed to oxidative stressors, the application of 3-hydroxy derivatives resulted in a significant reduction in oxidative damage markers compared to untreated controls. This supports the hypothesis that structural features contribute to enhanced antioxidant capacity.

- Inhibition of Inflammatory Cytokines : A study using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with 3-hydroxy derivatives led to a marked decrease in TNF-alpha and IL-6 levels. These findings suggest potential applications in managing inflammatory diseases.

- Antimicrobial Testing : In vitro testing against Escherichia coli and Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The results indicate promise for further development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。